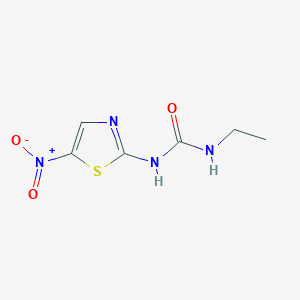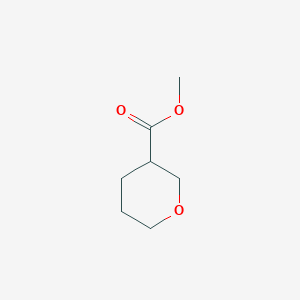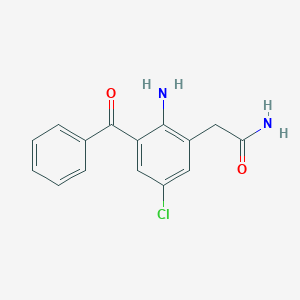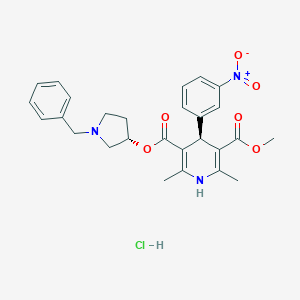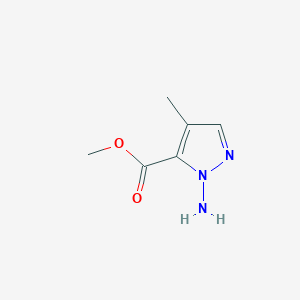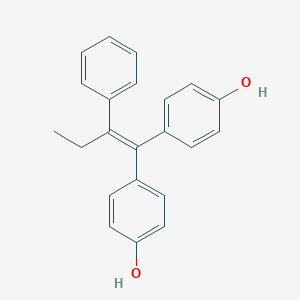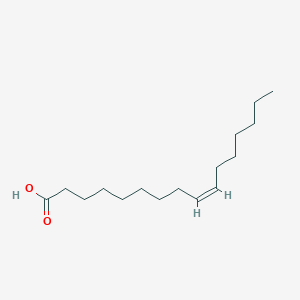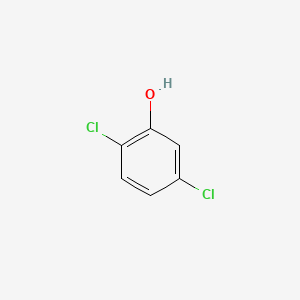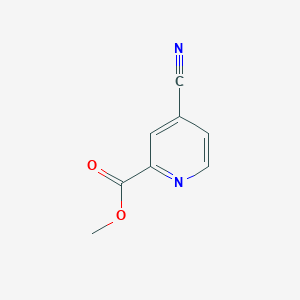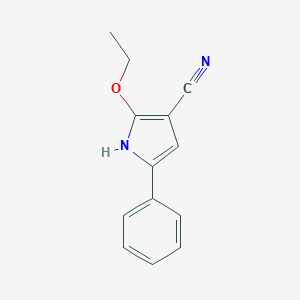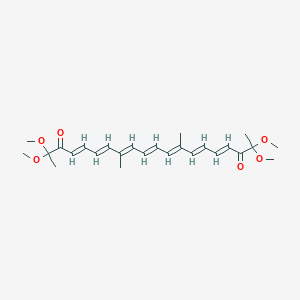
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione, also known as TMECG, is a natural compound found in marine organisms. This compound has gained significant attention in the scientific community due to its potential therapeutic properties. In
Mecanismo De Acción
The mechanism of action of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also exert its effects by modulating the expression of certain genes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress. In addition, it has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in lab experiments is that it is a natural compound and may have fewer side effects compared to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, and its synthesis can be complex and time-consuming.
Direcciones Futuras
There are several future directions for research on 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its anti-tumor activity. Future studies could focus on its mechanism of action and its potential as a cancer treatment. Additionally, further research is needed to explore the potential of 2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione in other areas such as cardiovascular disease and diabetes.
Métodos De Síntesis
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione can be synthesized through the isolation and purification of natural sources such as marine sponges, gorgonians, and soft corals. Alternatively, it can be synthesized through chemical methods using a variety of reagents and catalysts. One such method involves the reaction of 4,6,8,10,12,14,16-heptamethyl-2,18-dioxo-1,3,5,7,9,11,13,15,17-nonadecaene with methoxyacetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In addition, it has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
141290-93-9 |
|---|---|
Nombre del producto |
2,2,19,19-Tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione |
Fórmula molecular |
C26H36O6 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(4E,6E,8E,10E,12E,14E,16E)-2,2,19,19-tetramethoxy-8,13-dimethylicosa-4,6,8,10,12,14,16-heptaene-3,18-dione |
InChI |
InChI=1S/C26H36O6/c1-21(17-11-13-19-23(27)25(3,29-5)30-6)15-9-10-16-22(2)18-12-14-20-24(28)26(4,31-7)32-8/h9-20H,1-8H3/b10-9+,17-11+,18-12+,19-13+,20-14+,21-15+,22-16+ |
Clave InChI |
AVTICHPBCQNNQE-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C\C(=O)C(OC)(OC)C)/C)/C=C/C=C/C(=O)C(OC)(OC)C |
SMILES |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=CC(=O)C(C)(OC)OC)C=CC=CC(=O)C(C)(OC)OC |
Sinónimos |
2,2,19,19-tetramethoxy-8,13-dimethyl-4,6,8,10,12,14,16-eicosaheptaene-3,18-dione C22-polyene-tetrone-diacetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
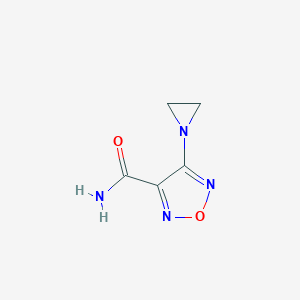
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
